Boc-leu-met-OH
Overview
Description
Boc-leu-met-OH, also known as N-(tert-Butoxycarbonyl)-L-leucyl-L-methionine, is a dipeptide compound commonly used in peptide synthesis. It is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group, which is used to protect the amino group during chemical reactions. This compound is significant in the field of organic chemistry and biochemistry due to its role in the synthesis of peptides and proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-leu-met-OH typically involves the coupling of Boc-protected leucine (Boc-leu-OH) with methionine (met-OH). The process begins with the activation of the carboxyl group of Boc-leu-OH using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The activated Boc-leu-OH then reacts with the amino group of methionine to form the dipeptide this compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines facilitate the stepwise addition of amino acids to a growing peptide chain, ensuring high efficiency and purity. The use of solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled on a solid resin support, is common in industrial production .
Chemical Reactions Analysis
Types of Reactions
Boc-leu-met-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Coupling Reactions: The compound can participate in further peptide coupling reactions to form longer peptide chains.
Common Reagents and Conditions
Deprotection: TFA in dichloromethane or HCl in methanol are commonly used for Boc deprotection.
Coupling: DCC or DIC in the presence of DMAP are typical reagents for peptide coupling.
Major Products Formed
Deprotection: Removal of the Boc group yields the free amine form of the dipeptide.
Coupling: Further coupling reactions extend the peptide chain, forming longer peptides or proteins.
Scientific Research Applications
Boc-leu-met-OH is widely used in scientific research, particularly in the fields of:
Chemistry: It serves as a building block in the synthesis of complex peptides and proteins.
Biology: Researchers use it to study protein-protein interactions and enzyme-substrate relationships.
Medicine: The compound is used in the development of peptide-based drugs and therapeutic agents.
Industry: It is employed in the production of synthetic peptides for various industrial applications.
Mechanism of Action
The mechanism of action of Boc-leu-met-OH primarily involves its role as a protected dipeptide in peptide synthesis. The Boc group protects the amino group of leucine, preventing unwanted side reactions during peptide coupling. Upon deprotection, the free amine can participate in further reactions to form peptide bonds. The molecular targets and pathways involved are those related to peptide bond formation and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
Boc-leu-OH: N-(tert-Butoxycarbonyl)-L-leucine, used as a building block in peptide synthesis.
Boc-met-OH: N-(tert-Butoxycarbonyl)-L-methionine, another protected amino acid used in peptide synthesis.
Uniqueness
Boc-leu-met-OH is unique due to its combination of leucine and methionine, providing specific properties and reactivity that are valuable in the synthesis of certain peptides and proteins. Its dual amino acid composition allows for the study of interactions between leucine and methionine residues in peptides .
Properties
IUPAC Name |
(2S)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]-4-methylsulfanylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O5S/c1-10(2)9-12(18-15(22)23-16(3,4)5)13(19)17-11(14(20)21)7-8-24-6/h10-12H,7-9H2,1-6H3,(H,17,19)(H,18,22)(H,20,21)/t11-,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJXGIDHWJCRSL-RYUDHWBXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50526321 | |
Record name | N-(tert-Butoxycarbonyl)-L-leucyl-L-methionine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50526321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57092-20-3 | |
Record name | N-(tert-Butoxycarbonyl)-L-leucyl-L-methionine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50526321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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